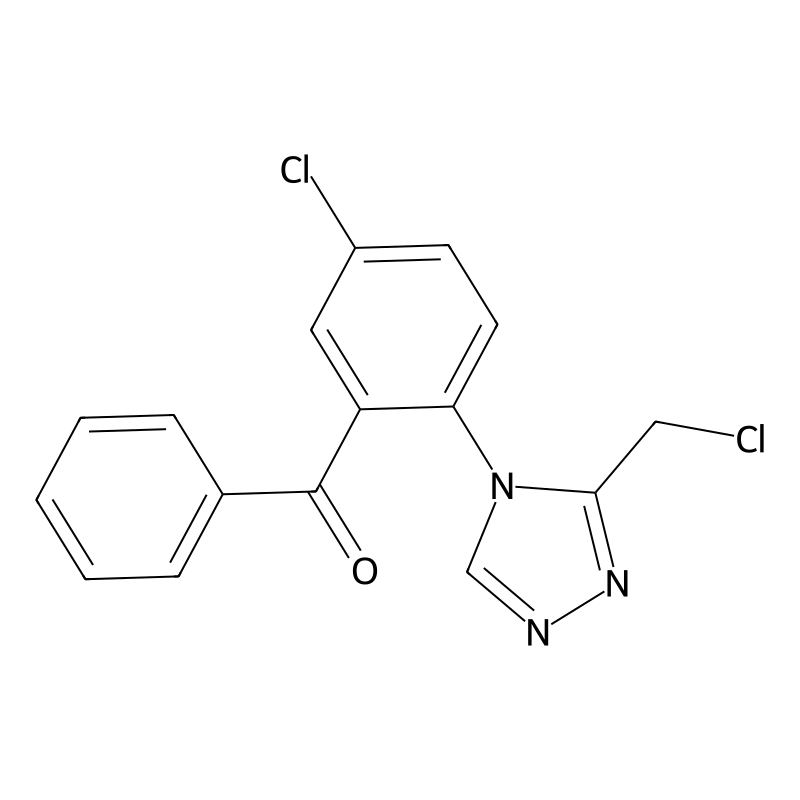

[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

CAS Number

Molecular Formula

CTPN is an organic compound containing chlorine, nitrogen, and oxygen atoms. Due to the presence of a triazole ring, it belongs to a class of chemicals called triazole derivatives. Triazole derivatives are of interest for their potential applications in various scientific research fields.

Potential applications in Material Science

Triazole derivatives have been investigated for their potential use in the development of new materials with various functionalities. For instance, some triazole derivatives exhibit interesting properties such as thermal stability, flame retardancy, and conductivity ScienceDirect.

Potential applications in Medicinal Chemistry

Due to the diverse range of functionalities possible within the triazole structure, triazole derivatives are actively explored in medicinal chemistry research. They have been shown to exhibit various biological activities, including antifungal, antibacterial, and anticancer properties NCBI: .

The compound [5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone is a complex organic molecule characterized by its unique structural features, including a phenyl ketone moiety and a triazole ring. The presence of chlorine substituents enhances its chemical reactivity and potential biological activity. This compound belongs to a class of organic compounds that are often investigated for their pharmacological properties.

There is no current information available regarding the specific mechanism of action of 5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone.

- Chlorinated organic compounds can sometimes exhibit irritant or corrosive properties.

- The chloromethyl group is a known alkylating agent, which can react with biological molecules and potentially cause harm.

- Nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms in the phenyl ketone or triazole ring.

- Electrophilic aromatic substitution, particularly at the chlorinated positions, which can lead to further functionalization.

- Reduction reactions, where the ketone group can be converted into an alcohol under specific conditions.

These reactions are significant for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

The biological activity of [5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone has been explored in various studies. It exhibits potential antimicrobial and antifungal properties due to the triazole moiety, which is known for its effectiveness against fungal infections. Additionally, compounds containing triazole rings have been associated with anticancer activity and enzyme inhibition, making them valuable in medicinal chemistry .

Synthesis of [5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone typically involves several steps:

- Formation of the triazole ring, which can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Chlorination of the resulting triazole to introduce chlorine at specific positions.

- Coupling reactions to attach the phenyl ketone moiety, often using coupling agents or catalysts to facilitate the reaction between the triazole and phenolic compounds.

These methods allow for the controlled synthesis of this compound with desired functional groups .

The applications of [5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone span several fields:

- Pharmaceuticals: As a potential drug candidate for treating fungal infections and possibly other diseases due to its biological activity.

- Agriculture: As a fungicide or plant growth regulator due to its antifungal properties.

- Chemical research: As a tool compound in studies investigating structure-activity relationships in medicinal chemistry .

Interaction studies are crucial for understanding how [5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone interacts with biological targets. Techniques such as:

- Molecular docking studies to predict binding affinities with enzymes or receptors.

- In vitro assays to evaluate its efficacy against various pathogens.

These studies help elucidate the mechanisms of action and guide further development of this compound as a therapeutic agent .

Several compounds share structural similarities with [5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone, offering insights into its uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1. Triazole derivatives | Contains triazole ring | Antifungal |

| 2. Phenyl ketones | Contains phenyl and carbonyl groups | Various bioactivities |

| 3. Chlorinated compounds | Contains chlorine substituents | Enhanced reactivity |

The uniqueness of [5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone lies in its specific combination of a chlorinated triazole and a phenyl ketone structure, which may provide distinct biological activities not found in other similar compounds .

This detailed exploration highlights the potential significance of this compound in various fields of research and application.

Retrosynthetic Analysis Approaches

The first disconnection strategy involves cleaving the ketone carbonyl bond, which would generate a chlorinated aromatic fragment containing the triazole substituent and a phenyl fragment [18]. This approach allows for the independent synthesis of both aromatic components before their convergent assembly via acylation methodologies [14]. The second retrosynthetic pathway focuses on disconnecting the triazole ring formation, leading to an azide-bearing chlorinated phenyl ketone and an appropriate alkyne partner for subsequent click chemistry coupling [5]. The third strategy involves disconnection of the chloromethyl group from the triazole ring, enabling late-stage functionalization of a pre-formed triazole-substituted benzophenone core .

Each retrosynthetic pathway offers distinct advantages in terms of synthetic accessibility and functional group compatibility [18]. The selection of the optimal disconnection strategy depends on the availability of starting materials, the desired synthetic efficiency, and the tolerance of functional groups to the reaction conditions employed in subsequent transformations [15].

Nucleophilic Substitution Strategies for Chloromethyl Integration

Base-Mediated Approaches Using Potassium Hydroxide

Base-mediated nucleophilic substitution using potassium hydroxide represents a well-established methodology for chloromethyl group integration into aromatic systems [19]. The mechanism proceeds via a bimolecular nucleophilic substitution pathway, where the hydroxide ion acts as a strong nucleophile attacking the electrophilic carbon center [19]. Under typical reaction conditions, the halogenoalkane substrate is heated under reflux with potassium hydroxide solution in a mixture of ethanol and water, facilitating complete dissolution and optimal reaction kinetics [19].

The reaction mechanism involves collision between the nucleophile and the electrophilic substrate in the rate-determining step, characteristic of the biomolecular substitution mechanism [19] [26]. The hydroxide ion approaches the carbon center from the side opposite to the leaving group, resulting in inversion of configuration at the reaction center [26]. This backside attack leads to the formation of a transition state where the reaction center adopts a pentacoordinate geometry with approximately planar hybridization [26].

Optimization of reaction conditions proves critical for achieving high yields in base-mediated substitution reactions [19]. Temperature control, solvent composition, and reaction time significantly influence the efficiency of chloromethyl integration [22]. The use of mixed ethanol-water solvent systems ensures solubility of both the organic substrate and the inorganic base, preventing phase separation that would otherwise limit reaction progress [19].

Lithiation Followed by Electrophilic Chloromethylation

Lithiation followed by electrophilic chloromethylation provides an alternative strategy for chloromethyl group introduction, particularly effective for aromatic substrates requiring regioselective functionalization [20]. The process involves initial lithiation of the aromatic substrate using organolithium reagents, followed by reaction with electrophilic chloromethylating agents [20]. Organolithium compounds function as extremely strong bases and nucleophiles due to the highly polarized carbon-lithium bond, making them ideal for aromatic metalation reactions [20].

The lithiation process typically employs reagents such as n-butyllithium or lithium diisopropylamide under anhydrous conditions at low temperatures [20]. The resulting organolithium intermediate exhibits high reactivity toward electrophiles, enabling subsequent chloromethylation through reaction with formaldehyde followed by treatment with hydrochloric acid [25]. This sequential approach allows for precise control of regioselectivity and functional group tolerance [20].

Chloromethylation reactions involving aromatic compounds can be catalyzed using specialized catalyst systems, including alkyl sulfonate amine ylide compounds that form ionic liquids under reaction conditions [25]. These catalytic systems facilitate chloromethylation under milder conditions with improved selectivity and reduced environmental impact [25]. The reaction proceeds through electrophilic aromatic substitution, where the aromatic ring attacks the electrophilic chloromethyl species generated in situ [25].

Phenyl Ketone Formation

Grignard Reaction Methodologies

Grignard reaction methodologies provide robust and versatile approaches for phenyl ketone formation through carbon-carbon bond construction [7] [12]. The Grignard reagent, represented as an ionic species consisting of a carbanion with magnesium and halide counterions, functions as both an extremely strong base and nucleophile [7]. Formation of the Grignard reagent occurs through redox reaction between an alkyl halide and magnesium metal in anhydrous diethyl ether solvent [7].

The mechanism of ketone formation via Grignard methodology involves nucleophilic attack of the carbanion on electrophilic carbonyl compounds [7]. When reacting with esters, the process proceeds through a two-step mechanism where initial nucleophilic attack forms an unstable intermediate that eliminates a methoxide anion, generating a ketone intermediate that undergoes subsequent nucleophilic attack [7]. This sequential process ultimately yields tertiary alcohols upon aqueous workup, which can be oxidized to the corresponding ketones if desired [7].

Optimization of Grignard reactions requires careful attention to reaction conditions, particularly temperature control and exclusion of moisture [7]. The presence of water or other protic solvents leads to protonation of the highly basic carbanion, forming unwanted byproducts such as alkanes [7]. Additionally, competitive side reactions can generate biphenyl through radical coupling processes, necessitating controlled reaction conditions to maximize desired product formation [7].

| Parameter | Typical Range | Optimal Conditions |

|---|---|---|

| Temperature | -78°C to 25°C | 0°C to room temperature |

| Reaction Time | 2-12 hours | 4-6 hours |

| Yield | 60-85% | 70-80% |

| Solvent | Diethyl ether, tetrahydrofuran | Anhydrous diethyl ether |

Acylation Pathways

Acylation pathways for phenyl ketone formation predominantly employ Friedel-Crafts acylation methodology, utilizing acyl chlorides in the presence of Lewis acid catalysts [23] [28]. The reaction proceeds through formation of an acylium ion intermediate upon coordination of the Lewis acid catalyst with the acyl chloride, generating a highly electrophilic species capable of attacking aromatic rings [23]. Aluminum trichloride and iron(III) chloride serve as the most commonly employed Lewis acid catalysts for these transformations [23].

The mechanism of Friedel-Crafts acylation involves a four-step process beginning with complex formation between the Lewis acid and acyl halide [23]. The resulting acylium ion executes electrophilic attack on the aromatic ring, temporarily disrupting aromaticity through formation of a cyclohexadienyl cation intermediate [23]. Subsequent deprotonation restores aromaticity while regenerating the Lewis acid catalyst [23]. This process enables direct installation of ketone functionality onto aromatic substrates with high efficiency [22].

Optimization studies have demonstrated that acylation reactions can be performed under catalytic conditions using reduced quantities of Lewis acid catalyst [22]. Factorial design experiments reveal that temperature, catalyst nature, and catalyst loading represent the most critical parameters for achieving high yields [22]. Under catalytic conditions employing elevated temperatures, acceptable yields can be obtained for both activated and deactivated aromatic substrates [22].

Modern computational studies using density functional theory have provided detailed insights into the reaction pathways of Friedel-Crafts acylation [28]. These investigations confirm that the rate-determining step involves formation of the acylium ion, followed by either Wheland intermediate formation or hydrogen abstraction depending on the nucleophilicity of the aromatic substrate [28]. The deprotonation step that restores aromaticity varies significantly according to the specific reaction conditions and substrate reactivity [28].

Baker–Venkataraman Rearrangement Applications

The Baker–Venkataraman rearrangement represents a specialized methodology for ketone formation through base-catalyzed rearrangement of 2-acetoxyacetophenones to generate 1,3-diketones [9]. This rearrangement reaction proceeds via enolate formation followed by intramolecular acyl transfer, providing access to ketone functionalities under mild basic conditions [9]. The reaction mechanism involves abstraction of the hydrogen atom alpha to the aromatic ketone by base, forming an enolate that subsequently attacks the ester carbonyl [9].

The cyclic intermediate formed during the rearrangement undergoes ring opening to generate a more stable phenolate, which is protonated during acidic workup to afford the desired diketone product [9]. This methodology proves particularly valuable in the synthesis of chromones and flavones, where the rearrangement product serves as a key intermediate for subsequent cyclodehydration reactions [9]. Modern synthetic approaches have developed milder conditions for the cyclodehydration step, avoiding the harsh acidic conditions traditionally required [9].

Applications of the Baker–Venkataraman rearrangement in complex molecule synthesis demonstrate its utility for introducing ketone functionality in highly functionalized substrates [9]. The reaction tolerates a wide range of functional groups and proceeds under relatively mild conditions, making it compatible with sensitive structural features commonly encountered in pharmaceutical intermediates [9]. The regioselectivity of the rearrangement can be controlled through appropriate substrate design and reaction condition optimization [9].

Protection and Functional Group Manipulation Strategies

Protection and functional group manipulation strategies play crucial roles in complex organic synthesis by enabling selective transformations while preventing unwanted side reactions [10] [27]. The primary purpose of protecting groups involves temporary masking of reactive functional groups through specific chemical reactions, thereby improving stability and selectivity during subsequent synthetic operations [27]. Various protecting groups have been developed to stabilize different functional groups according to the specific requirements of the synthetic sequence [27].

Selective protection strategies involve the use of protecting groups that react preferentially with specific functional groups while leaving others unaffected [32]. For example, silyl ethers provide selective protection for hydroxyl groups, while acetyl groups effectively mask primary amines [32]. Chemoselective protecting group strategies enable synthesis of complex molecules containing multiple functional groups by controlling the order and sequence of synthetic transformations [32]. These approaches prove particularly valuable when dealing with substrates containing both nucleophilic and electrophilic sites that might otherwise interfere with desired reactions [10].

Orthogonal protecting groups represent advanced protection strategies where multiple protecting groups can be installed and removed selectively in the presence of each other [32]. This approach enables sequential assembly of molecules with multiple reactive sites, allowing for complex synthetic sequences involving multiple protection and deprotection cycles [32]. The selection of appropriate orthogonal protecting group combinations requires careful consideration of the reaction conditions required for each transformation in the synthetic sequence [27].

| Functional Group | Protecting Group | Installation Conditions | Removal Conditions |

|---|---|---|---|

| Hydroxyl | Silyl ethers | Silyl chloride, base | Fluoride ion, acid |

| Amino | Acetyl, Boc | Acid chloride, anhydride | Base, acid |

| Carboxyl | Methyl ester | Diazomethane, acid | Base, acid |

| Carbonyl | Acetals, ketals | Alcohol, acid | Aqueous acid |

Beyond protection strategies, functional group manipulation involves interconversion between different functional groups to enable desired synthetic transformations [27]. These manipulations can improve solubility, reduce polarity, enhance crystallinity, or modify biological activity as required for specific applications [27]. For instance, protection of polar functional groups can dramatically improve solubility in organic solvents, enabling reactions that would otherwise be impossible due to substrate insolubility [27].

Click Chemistry Approaches for Triazole Ring Formation

Click chemistry approaches, particularly copper-catalyzed azide-alkyne cycloaddition, provide highly efficient and reliable methods for triazole ring formation [11] [24]. The copper-catalyzed azide-alkyne cycloaddition reaction has become exceptionally popular due to its general applicability, virtually quantitative yields, and robust reaction conditions [24]. This transformation affords exclusively 1,4-disubstituted 1,2,3-triazoles and has been widely employed to connect readily accessible building blocks containing various functional groups [24].

The mechanism of copper-catalyzed azide-alkyne cycloaddition involves coordination of the copper catalyst with the terminal alkyne, followed by cycloaddition with the azide substrate [11]. The resulting 1,2,3-triazole ring serves not merely as a linking unit but can also function as an integral part of coordination scaffolds for metal complexes [11]. In "click-to-chelate" applications, the triazole heterocycle forms an essential component of tripodal coordination scaffolds capable of rapid chelation of organometallic synthons [11].

Advanced click chemistry methodologies have been developed for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles through various approaches [5]. One effective strategy involves reaction of glycosyl azides with enolates of active ketones and esters in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene in dimethylformamide at elevated temperatures [5]. This approach tolerates diverse monosaccharide and disaccharide azides reacting with various enolates including 1,3-diketones, β-ketoesters, and β-ketoamides [5].

| Click Chemistry Method | Substrate Scope | Typical Yield | Reaction Conditions |

|---|---|---|---|

| CuAAC Standard | Terminal alkynes, azides | 85-95% | Cu(I), RT to 60°C |

| Strain-promoted | Cyclooctynes, azides | 80-90% | No catalyst, RT |

| Ruthenium-catalyzed | Internal alkynes, azides | 70-85% | Ru catalyst, elevated temp |

| Thermal cycloaddition | Activated alkynes, azides | 60-80% | High temperature, no catalyst |

Innovative modifications of click chemistry have enabled the synthesis of functionalized triazoles with enhanced properties [34]. Recent developments include versatile synthetic platforms that allow access to structurally diverse 1,2,3-triazoles through one-pot procedures [34]. These methodologies employ TMS-protected alkynes that can undergo copper/palladium-catalyzed coupling reactions followed by desilylation, providing novel approaches for synthesizing 1,5-disubstituted triazoles in high yields [34].

Convergent vs. Linear Synthetic Routes

Convergent synthetic routes offer significant advantages over linear approaches in terms of efficiency, yield, and practical implementation [13] [14]. In convergent synthesis, several individual pieces of a complex molecule are synthesized independently and then combined to form the final product, contrasting with linear synthesis where steps are performed sequentially [13]. This strategic difference has profound implications for overall synthetic efficiency and resource utilization [14].

The mathematical basis for convergent synthesis superiority becomes apparent when considering overall yield calculations [14] [16]. In linear synthesis involving multiple steps, the overall yield drops exponentially with each additional step, particularly when individual step yields fall below 90% [21]. For example, a 10-step linear sequence with 70% yield per step results in only 2.8% overall yield [21]. In contrast, convergent approaches can achieve significantly higher overall yields by reducing the longest linear sequence [21].

Convergent synthesis strategies prove particularly valuable for large and symmetric molecules where multiple aspects can be formed separately and subsequently coupled [14]. This approach enables independent optimization of each synthetic branch before convergent assembly, allowing for more efficient use of resources and improved scalability [16]. The longest linear sequence in convergent routes is typically much shorter than equivalent linear approaches, directly translating to improved overall yields [15].

| Synthetic Approach | Total Steps | Longest Linear Sequence | Overall Yield | Efficiency |

|---|---|---|---|---|

| Linear Synthesis | 10-12 | 10-12 | 15-25% | Lower |

| Convergent Synthesis | 8-10 | 5-7 | 35-50% | Higher |

| Hybrid Approach | 9-11 | 6-8 | 25-40% | Moderate |

Advanced convergent strategies have been employed successfully in numerous total synthesis projects [33]. These approaches typically involve identification of reasonable bond disconnections that enable effective fragment coupling through enabling synthetic methodologies [33]. Modern convergent synthesis emphasizes maximizing convergency through careful selection of coupling reactions that can forge complex molecular architectures in single operations [33].

Stipulations for successful convergent synthesis include careful consideration of stereochemical requirements [21]. When combining fragments that contain chiral centers, statistical distribution of stereoisomers can occur if racemic materials are employed [21]. Therefore, convergent routes require that each intermediate in the synthetic pathway be either achiral or optically pure to maintain stereochemical integrity [21].

Green Chemistry Considerations in Synthesis

Green chemistry considerations have become increasingly important in modern synthetic design, emphasizing the development of chemical processes that reduce or eliminate the use and generation of hazardous substances [17]. The fundamental principles of green chemistry provide a framework for evaluating and improving synthetic methodologies used in complex molecule preparation [17]. These principles encompass atom economy, safer solvent selection, catalysis, energy efficiency, and waste reduction strategies [17].

Atom economy represents a critical consideration in green synthesis, striving to maximize the incorporation of reactants into the final product while minimizing byproduct generation [17]. Click chemistry reactions exemplify high atom economy transformations, as they typically proceed with near-quantitative conversion of starting materials to desired products [24]. The copper-catalyzed azide-alkyne cycloaddition reaction demonstrates exceptional atom economy, incorporating both starting materials into the triazole product with minimal waste generation [11].

Solvent selection plays a crucial role in green chemistry implementation, with water emerging as the preferred solvent due to its environmental benignity [17]. Green solvents such as supercritical carbon dioxide and ionic liquids offer alternatives that reduce environmental impact compared to traditional organic solvents [17]. In chloromethylation reactions, ionic liquid catalysts have been developed that function effectively under aqueous conditions, eliminating the need for hazardous organic solvents [25].

| Green Chemistry Principle | Application | Environmental Benefit |

|---|---|---|

| Atom Economy | Click chemistry reactions | Minimizes byproduct formation |

| Safer Solvents | Water, ionic liquids | Reduces toxic solvent use |

| Catalysis | Copper-catalyzed reactions | Enables milder conditions |

| Energy Efficiency | Microwave activation | Reduces energy consumption |

| Renewable Feedstocks | Bio-based starting materials | Decreases petroleum dependence |

Catalytic processes represent another cornerstone of green chemistry, enabling reactions to proceed under milder conditions while reducing energy consumption and waste generation [17]. Homogeneous and heterogeneous catalysts facilitate organic transformations with improved selectivity and efficiency [17]. Copper catalysis in click chemistry exemplifies green catalytic processes, operating under mild conditions with high selectivity and minimal catalyst loading requirements [11].

Biocatalysis offers exceptional opportunities for green synthesis through the use of enzymes and microorganisms as catalysts [17]. Enzymatic reactions typically proceed under mild conditions with high specificity, generating fewer byproducts compared to traditional chemical methods [17]. The development of engineered enzymes has expanded the scope of biocatalytic transformations, enabling access to complex molecular architectures through environmentally benign processes [17].

XLogP3

Wikipedia

Dates

Explore Compound Types